molecular formula C12H16N2O B15081144 N-(pyridin-4-yl)cyclohexanecarboxamide

N-(pyridin-4-yl)cyclohexanecarboxamide

Cat. No.: B15081144
M. Wt: 204.27 g/mol
InChI Key: ZRCHIRBBTSZVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-4-yl)cyclohexanecarboxamide is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. Its structure serves as a core building block for the synthesis of several potent and biologically active compounds, facilitating diverse research applications. A primary research application of this chemical series is in the study of Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathways. The well-characterized ROCK inhibitor, Y-27632, which shares the N-(4-pyridyl)cyclohexanecarboxamide backbone, is a cornerstone tool compound . Y-27632 acts by competitively inhibiting the ATP-binding site of ROCK kinases, making it invaluable for investigating cellular processes such as smooth muscle contraction, cytoskeletal reorganization, and neurite growth . Researchers utilize this class of compounds to explore potential therapeutic strategies for conditions including pulmonary hypertension, glaucoma, and neurological disorders . Emerging research also highlights the potential of structurally related cyclohexanecarboxamides in central nervous system (CNS) drug discovery. Recent studies indicate that derivatives featuring the 4-aminopyridin-yl moiety demonstrate potent anticonvulsant activity in preclinical models, such as the subcutaneous pentylenetetrazole (scPTZ) test, suggesting a potential role in managing epileptic seizures . The mechanism is thought to involve the activation of the Nrf2-ARE antioxidant pathway, offering a promising approach to address oxidative stress-mediated neuronal damage . This product is intended for research purposes as a chemical reference standard and synthetic intermediate in the development of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-pyridin-4-ylcyclohexanecarboxamide

InChI

InChI=1S/C12H16N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h6-10H,1-5H2,(H,13,14,15)

InChI Key

ZRCHIRBBTSZVMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Pyridin 4 Yl Cyclohexanecarboxamide and Its Analogues

Core Synthetic Approaches to the N-(pyridin-4-yl)cyclohexanecarboxamide Scaffold

The fundamental structure of this compound is assembled through the formation of an amide bond between a cyclohexanecarboxylic acid derivative and 4-aminopyridine (B3432731). The most common and direct method involves the reaction of cyclohexanecarbonyl chloride with 4-aminopyridine. This acid chloride is typically generated from cyclohexanecarboxylic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.

Alternatively, various coupling reagents can be employed to facilitate the amide bond formation directly from cyclohexanecarboxylic acid and 4-aminopyridine, which can be a milder approach. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of 4-aminopyridine.

Common Coupling Reagents for Amide Synthesis

Coupling Reagent Description
DCC (Dicyclohexylcarbodiimide) A widely used carbodiimide (B86325) that activates carboxylic acids. The reaction forms a dicyclohexylurea (DCU) byproduct, which is often insoluble and can be removed by filtration. luxembourg-bio.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) A water-soluble carbodiimide, making purification easier as the urea (B33335) byproduct can be washed away with water.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) A highly efficient uronium-based coupling reagent known for fast reaction times and high yields, often used in peptide synthesis.

The choice of synthetic route can depend on the desired scale, the presence of other functional groups, and the required purity of the final product.

Functionalization Strategies on the Cyclohexane (B81311) Ring System

Modifications to the cyclohexane ring are a key strategy for creating analogues of this compound with diverse properties. These modifications often involve introducing substituents at various positions of the cyclohexane ring.

A significant area of interest has been the introduction of aminoalkyl groups to the cyclohexane ring, particularly at the 4-position. For instance, the synthesis of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides has been explored. researchgate.netnih.gov These syntheses often start from a functionalized cyclohexane precursor, such as a ketone, which can undergo reductive amination to install the aminoalkyl group.

Other substituents can be introduced using standard organic synthesis techniques. For example, starting with a substituted cyclohexanecarboxylic acid allows for the direct incorporation of functionality into the final molecule.

For example, in the synthesis of analogues like Y-27632, which shares the this compound core, controlling the stereochemistry is paramount. researchgate.net Diastereoselective reactions are often employed to obtain the desired stereoisomer. The separation of stereoisomers can be achieved through chiral chromatography or by using chiral resolving agents. The synthesis of specific stereoisomers often requires multi-step sequences starting from chiral precursors or employing stereoselective reactions. nih.gov

Modifications and Substitutions on the Pyridine (B92270) Heterocycle

The electronic properties and substitution pattern of the pyridine ring are also important for modulating the characteristics of the final compound. Various synthetic methods allow for the introduction of substituents onto the pyridine ring of 4-aminopyridine before its coupling with the cyclohexane moiety.

Nucleophilic aromatic substitution (SNAr) reactions can be used to introduce substituents on the pyridine ring, particularly if it is activated by electron-withdrawing groups. Alternatively, starting with a pre-functionalized pyridine derivative is a common strategy. A wide variety of substituted pyridines are commercially available or can be synthesized through established methods. nih.gov For instance, a transition metal-free synthesis of aminopyridines has been developed by reacting chloropyridines with various amides. researchgate.net

Synthetic Pathways for Advanced Bridged and Fused-Ring Analogues

To explore more rigid and structurally complex analogues, synthetic routes to bridged and fused-ring systems incorporating the N-(pyridin-4-yl)carboxamide moiety have been investigated. These advanced structures can provide valuable insights into the conformational requirements for biological activity. The synthesis of these analogues typically involves more complex multi-step sequences, often utilizing intramolecular reactions to form the bridged or fused ring systems.

Analytical Techniques for Structural Elucidation in Synthetic Studies

The characterization and confirmation of the structure of newly synthesized this compound analogues are essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

| X-ray Crystallography | Provides the definitive three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and stereochemistry. |

These techniques, used in concert, provide a comprehensive characterization of the synthesized molecules, ensuring their identity and purity. mdpi.com

Molecular Targets and Biochemical Modulations by N Pyridin 4 Yl Cyclohexanecarboxamide Analogues

Rho-Associated Protein Kinase (ROCK) System Interactions

Analogues of N-(pyridin-4-yl)cyclohexanecarboxamide have been identified as inhibitors of the Rho-associated protein kinase (ROCK) system. The ROCK family, comprising ROCK1 and ROCK2, are serine/threonine kinases that are key regulators of cellular processes such as cell motility, morphology, and contraction. researchgate.net As such, they are significant therapeutic targets for conditions involving cellular migration and contraction. researchgate.net

Structure-activity relationship (SAR) studies on a series of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides, which are analogues of the core compound, have revealed differential inhibitory activity against the two ROCK isoforms, ROCK1 and ROCK2. While many compounds in the series showed low binding affinities, specific substitutions led to potent and sometimes isoform-selective inhibition. researchgate.net

For instance, compound 10h from a studied series demonstrated potent and preferential inhibition of ROCK1, whereas compound 10q exhibited strong inhibitory effects on ROCK2. researchgate.net In contrast, a compound designated 10k showed a more balanced inhibitory profile, affecting both ROCK1 and ROCK2 with similar potency, highlighting the potential to tune isoform selectivity through chemical modification. researchgate.net

{ "headers": [ {"name": "Compound", "type": "text"}, {"name": "Target", "type": "text"}, {"name": "pIC50", "type": "numeric"} ], "data": [ {"Compound": "10h", "Target": "ROCK1", "pIC50": 6.54}, {"Compound": "10q", "Target": "ROCK2", "pIC50": 6.03}, {"Compound": "10k", "Target": "ROCK1", "pIC50": 5.24}, {"Compound": "10k", "Target": "ROCK2", "pIC50": 5.31} ] }

Inhibitors based on the this compound scaffold typically function by targeting the ATP-dependent kinase domain of ROCK enzymes. nih.gov The primary mechanism of action involves blocking the transfer of the terminal phosphate (B84403) group from ATP to the target substrate. researchgate.net This is achieved through competitive binding within the ATP pocket of the kinase domain. The pyridine (B92270) group is a common chemical feature in kinase inhibitors that forms crucial interactions with the hinge loop of the kinase's binding pocket. researchgate.net Well-established, non-isoform-selective ROCK inhibitors like Y-27632, which shares structural similarities, are known to target the ATP-dependent kinase domains of both ROCK1 and ROCK2. nih.gov

The inhibitory potency of this compound analogues has been quantified using biochemical assays, with results often expressed as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

From a specific series of analogues, compound 10h was identified as a potent ROCK1 inhibitor with a pIC50 of 6.54, which translates to an IC50 in the nanomolar range (approximately 288 nM). researchgate.net Compound 10q showed strong inhibition of ROCK2 with a pIC50 of 6.03 (approximately 933 nM). researchgate.net The compound 10k , with balanced activity, had pIC50 values of 5.24 for ROCK1 and 5.31 for ROCK2, corresponding to IC50 values in the micromolar range (approximately 5.75 µM and 4.90 µM, respectively). researchgate.net

Regulation of Neurite Outgrowth and Related Cellular Processes

The inhibition of the Rho-associated protein kinase by this compound analogues has been directly linked to the promotion of neurite outgrowth. nih.gov Neurite outgrowth is a fundamental process in the development of the nervous system, where neurons extend their axons and dendrites to form complex neural circuits. nih.govmdpi.com The ROCK pathway is known to play an inhibitory role in axon regeneration. Consequently, inhibitors of this pathway are evaluated for their ability to promote neurite extension. nih.gov The bioactivity of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides has been assessed in both enzymatic and neurite outgrowth assays, confirming their dual function as ROCK inhibitors and promoters of this key neuronal process. nih.gov

Specificity and Selectivity Profiling Against Other Kinase Families and Protein Targets

While analogues of this compound can be potent ROCK inhibitors, selectivity is a critical aspect of their pharmacological profile. The human genome contains over 500 protein kinases, many of which share structural similarities in their ATP-binding sites, creating a challenge for inhibitor specificity. nih.gov

Close structural and functional analogues, such as the widely used ROCK inhibitor Y-27632, are known to be equipotent against ROCK1 and ROCK2 but can exhibit off-target effects. nih.gov At higher concentrations, these types of ROCK inhibitors may also inhibit other serine-threonine kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC). nih.gov Therefore, comprehensive selectivity profiling against a broad panel of kinases is essential to fully characterize the specificity of any new inhibitor based on this scaffold and to interpret its biological effects accurately. nih.gov

Investigations into Other Potential Receptor or Enzyme Interactions

The pyridine ring is a common scaffold in medicinal chemistry and is present in a wide array of compounds designed to inhibit various enzymes. nih.gov Pyridine-based structures are known to interact with biological targets through mechanisms like π-π stacking and hydrogen bonding. nih.gov While the primary focus for this compound analogues has been the ROCK kinases, related pyridine derivatives have been investigated for inhibitory activity against a diverse range of other enzymes. For instance, different pyridine-containing molecules have been studied as potential inhibitors for enzymes such as α-amylase, various receptor tyrosine kinases, and Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.govmdpi.comresearchgate.net These broader investigations underscore the potential for the this compound scaffold to interact with other enzyme systems, although specific interactions beyond the ROCK family for this particular compound series are not yet extensively documented.

Mechanistic Elucidation of Biological Actions of N Pyridin 4 Yl Cyclohexanecarboxamide Derivatives

Detailed Analysis of Ligand-Target Binding Interactions

The inhibitory action of N-(pyridin-4-yl)cyclohexanecarboxamide derivatives stems from their direct interaction with the catalytic kinase domain of ROCK isoforms (ROCK1 and ROCK2). nih.govnih.gov These compounds function by occupying the ATP-binding site, thereby preventing the kinase from binding its natural substrate, ATP, and blocking the subsequent phosphorylation of downstream targets. nih.govmedchemexpress.com Molecular modeling and docking studies have revealed that the binding is stabilized by a combination of specific polar and hydrophobic interactions within the active site. nih.gov

Hydrogen bonds are critical for the high-affinity binding and selectivity of these inhibitors. The pyridine (B92270) moiety, a core feature of this compound class, plays a central role in anchoring the molecule within the kinase's hinge region. researchgate.netnih.gov

Key hydrogen bonding interactions include:

A crucial hydrogen bond forms between a nitrogen atom in the pyridine ring of the inhibitor and the backbone amide of a methionine residue (Met156 in ROCK1 or Met172 in ROCK2). mdpi.com This interaction is a hallmark of many kinase inhibitors and is vital for potent inhibition. researchgate.net

Additional hydrogen bonds can be formed with other residues in the catalytic site, such as the catalytic lysine (B10760008) (K105), which further stabilizes the inhibitor-enzyme complex. nih.gov

These interactions are summarized in the table below.

Interacting Residue (ROCK1)Compound MoietyType of Interaction
Met156Pyridine Ring NitrogenHydrogen Bond
Lys105Varies by derivativeHydrogen Bond

Furthermore, π-stacking interactions, which occur between aromatic rings, are also relevant. The pyridine ring of the inhibitor can engage in π-stacking with the aromatic side chains of amino acids like phenylalanine or tyrosine within the active site, further enhancing binding stability.

Modulation of Intracellular Signaling Pathways (e.g., Myosin Light Chain Phosphorylation)

The primary intracellular signaling pathway modulated by this compound derivatives is the one controlling actomyosin (B1167339) contractility. mdpi.com ROCK plays a central role in this pathway by regulating the phosphorylation state of the myosin regulatory light chain (MLC). nih.govoup.com Increased MLC phosphorylation leads to smooth muscle contraction and stress fiber formation. plos.org

ROCK exerts its influence on MLC phosphorylation through a dual-action mechanism:

Direct Phosphorylation: ROCK can directly phosphorylate MLC, leading to its activation. mdpi.comoup.com

Inhibition of Myosin Phosphatase: ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1), which is a component of myosin light chain phosphatase (MLCP). oup.com This phosphorylation inhibits the activity of MLCP, the enzyme responsible for dephosphorylating and inactivating MLC. oup.comnih.gov

By inhibiting ROCK, this compound derivatives block both of these actions. plos.org The result is a net decrease in the level of phosphorylated MLC, which leads to outcomes such as smooth muscle relaxation. nih.govoup.com This mechanism is the basis for the therapeutic potential of ROCK inhibitors in conditions characterized by excessive smooth muscle contraction, such as hypertension. nih.gov

Target EnzymeDownstream SubstrateEffect of ROCK ActivityConsequence of ROCK Inhibition
ROCKMyosin Light Chain (MLC)Direct Phosphorylation (Activation)Decreased MLC Phosphorylation
ROCKMyosin Phosphatase (via MYPT1)Inhibition of Phosphatase ActivityIncreased Phosphatase Activity

Kinetic Characterization of Enzyme Inhibition (e.g., reversibility)

Kinetic studies have been performed to characterize the nature of the enzyme inhibition by this compound derivatives. The well-studied compound Y-27632 has been shown to inhibit ROCK activity in a manner that is reversible and competitive with respect to ATP. nih.gov

This competitive inhibition indicates that Y-27632 and ATP bind to the same site on the kinase—the catalytic site—in a mutually exclusive fashion. nih.gov The reversibility of the inhibition means that the compound does not form a permanent, covalent bond with the enzyme, and its inhibitory effect can be overcome by increasing the concentration of the competing substrate (ATP). nih.gov

The potency of this inhibition is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Y-27632 is a potent inhibitor of both major ROCK isoforms, with a slightly higher affinity for ROCK1. stemcell.commedchemexpress.com

CompoundTarget EnzymeInhibition TypeKi Value
Y-27632ROCK1ATP-Competitive, Reversible220 nM
Y-27632ROCK2ATP-Competitive, Reversible300 nM

Structure Activity Relationship Sar Studies of N Pyridin 4 Yl Cyclohexanecarboxamide Derivatives

Impact of Substituent Position and Nature on Cyclohexane (B81311) Ring Activity

The cyclohexane ring serves as a crucial scaffold in the N-(pyridin-4-yl)cyclohexanecarboxamide molecule, and its substitution pattern can significantly modulate biological activity. While direct SAR studies on this compound are not extensively detailed in the provided information, principles from related molecules suggest that both the position and the chemical nature of substituents on the cyclohexane ring are critical.

In a related series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, the replacement of an aromatic phenyl group with a cyclohexane ring resulted in a complete loss of activity. nih.gov This finding underscores the importance of the specific nature of the cyclic moiety in this position for biological interaction. Although a different core structure, this suggests that the lipophilicity, aromaticity, and potential for pi-stacking interactions of the ring system are key determinants of activity.

For the this compound scaffold, it is hypothesized that substituents on the cyclohexane ring could influence activity through several mechanisms:

Steric Effects: The size and location of a substituent can dictate how the molecule fits into a biological target's binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding.

Conformational Rigidity: Substituents can influence the conformational equilibrium of the cyclohexane chair forms, potentially locking the molecule into a more or less active conformation.

Hydrophobicity and Polarity: The introduction of polar or nonpolar groups can affect the molecule's solubility, membrane permeability, and interactions with the binding site. For instance, adding hydroxyl or amino groups could introduce new hydrogen bonding opportunities, while alkyl groups would increase lipophilicity.

A well-known derivative, Y-27632, which is a Rho-kinase inhibitor, has a stereospecific (R)-(+)-trans configuration of the N-(4-pyridyl)amino and an aminoethyl group at the 1 and 4 positions of the cyclohexane ring, respectively. This highlights the importance of specific substitution patterns for potent biological activity.

Role of the Pyridine (B92270) Nitrogen Atom and its Substitution Pattern on Biological Potency and Selectivity

The pyridine ring, and specifically its nitrogen atom, is a key pharmacophoric feature in many biologically active compounds. The nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the electronic properties of the aromatic ring are pivotal for molecular recognition by biological targets.

Studies on related pyridine-containing compounds provide insights into the role of the pyridine nitrogen:

In a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives, the position of the pyridine nitrogen was found to be critical. nih.gov Shifting the nitrogen from the 4-position to the 2-position led to inactivity, while the 3-pyridyl analogue showed comparable activity to the 4-pyridyl lead compound. nih.gov This suggests a stringent requirement for the nitrogen's location for optimal interaction with the target, likely through a specific hydrogen bond.

The basicity of the pyridine nitrogen is also a significant factor. The data from the aforementioned thiadiazole series suggest a preference for a basic nitrogen group in that region of the molecule. nih.gov

Furthermore, substitutions on the pyridine ring itself can fine-tune the electronic and steric properties of the molecule. In a study of tricyclic farnesyl-protein transferase inhibitors, substitutions at the 3-position of a pyridine ring system had a profound impact on activity. nih.gov Halogen substitutions (chloro, bromo, iodo) were well-tolerated, while a fluoro group was less active. nih.gov Small alkyl groups led to potent inhibitors, whereas bulky substituents resulted in inactive compounds. nih.gov Polar groups at this position also decreased activity. nih.gov These findings illustrate that both the electronic nature and the size of the substituent on the pyridine ring can dramatically influence biological potency.

Conformational Effects of the Carboxamide Linkage on Activity

The carboxamide linkage (-CONH-) between the cyclohexane ring and the pyridine moiety is a critical structural element that provides a specific spatial orientation for these two cyclic systems. The planarity and rigidity of the amide bond, combined with its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O), are fundamental to its role in molecular interactions.

In a crystallographic study of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, the central carbonyl thiourea (B124793) moiety, which is analogous to the carboxamide linker, was found to be almost planar. nih.gov This planarity is a common feature of amide bonds due to the delocalization of the nitrogen lone pair into the carbonyl group. This rigidity restricts the number of possible conformations the molecule can adopt, which can be advantageous for binding to a specific target by reducing the entropic penalty of binding.

The orientation of the carboxamide group can also be stabilized by intramolecular hydrogen bonds. In the case of the naphthalen-1-ylcarbamothioyl derivative, an intramolecular hydrogen bond between the N-H of the linker and the oxygen of the carbonyl group resulted in the formation of a pseudo-six-membered ring, further stabilizing the molecular conformation. nih.gov Such intramolecular interactions can pre-organize the molecule into a conformation that is favorable for binding to its biological target.

Stereochemical Contributions to Activity and Target Specificity

Stereochemistry plays a paramount role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its ability to bind to a target and elicit a biological response.

For this compound derivatives, the cyclohexane ring can possess multiple stereocenters, leading to the possibility of various diastereomers and enantiomers. The relative orientation of substituents on the cyclohexane ring (cis/trans isomerism) is a critical determinant of activity.

For instance, the well-characterized Rho-kinase inhibitor Y-27632, which is (R)-(+)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide, demonstrates high potency and specificity. This highlights that a specific stereoisomer is often responsible for the desired pharmacological effect. The trans configuration of the substituents at positions 1 and 4 of the cyclohexane ring, along with the specific (R) configuration at the chiral center in the aminoethyl side chain, are crucial for its high affinity and inhibitory activity.

This stereospecificity arises because the precise spatial arrangement of the pharmacophoric groups (the pyridine ring, the carboxamide linker, and the aminoethyl group) is necessary for optimal interaction with the amino acid residues in the binding site of the target protein. Different stereoisomers will present these groups in different orientations, leading to variations in binding affinity and, consequently, biological activity.

Development of SAR Models from Experimental Data

The development of Structure-Activity Relationship (SAR) models from experimental data is a cornerstone of modern drug discovery. These models aim to correlate the structural features of a series of compounds with their biological activities. While specific SAR models for this compound were not detailed in the provided search results, the principles of SAR can be applied based on the findings for related compounds.

Qualitative SAR:

Based on the available data for analogous structures, a qualitative SAR model for this compound derivatives can be proposed:

Pyridine Moiety: The 4-pyridyl group appears to be crucial. The nitrogen atom at the 4-position is likely involved in a key hydrogen bonding interaction. Modifications to the position of the nitrogen or its replacement with a non-basic group are expected to be detrimental to activity.

Cyclohexane Scaffold: This bulky, lipophilic group likely occupies a hydrophobic pocket in the binding site. The stereochemistry of substituents on this ring is critical, with a trans arrangement often being preferred.

Carboxamide Linker: The rigid, planar amide linker serves to orient the pyridine and cyclohexane rings correctly. The N-H and C=O groups are potential hydrogen bond donors and acceptors, respectively.

Quantitative Structure-Activity Relationship (QSAR) Models:

While no specific QSAR models for this compound class were found, the development of such models would involve systematically synthesizing and testing a series of analogues with variations in their physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters). The biological activity data would then be correlated with these properties using statistical methods to generate a predictive mathematical model.

For example, in a study of pyridine carboxamide and carbothioamide derivatives as urease inhibitors, a series of compounds were synthesized and their IC50 values determined. mdpi.com This type of data is essential for building QSAR models that can guide the design of more potent inhibitors.

Computational Chemistry and Molecular Modeling Applications for N Pyridin 4 Yl Cyclohexanecarboxamide

Molecular Docking Studies for Predicting Binding Poses and Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of N-(pyridin-4-yl)cyclohexanecarboxamide, docking studies have been instrumental in elucidating binding modes and identifying key interactions within the active sites of target enzymes, such as Rho-associated kinase (ROCK). nih.gov

In these studies, the three-dimensional structure of the ligand is placed into the binding pocket of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy pose considered the most likely binding mode. samipubco.com For analogous compounds, docking has successfully predicted binding conformations that are stabilized by a network of polar and hydrophobic interactions. nih.gov For instance, analyses of related pyridine-based inhibitors have shown crucial hydrogen bond interactions with key residues in the hinge region of kinase domains, such as M156 and the catalytic lysine (B10760008) K105 in ROCK1. nih.gov The pyridine (B92270) ring often engages in pivotal hydrogen bonding, while the cyclohexanecarboxamide (B73365) scaffold can form van der Waals interactions with hydrophobic pockets within the receptor. samipubco.com These computational predictions are essential for understanding the structural basis of inhibition and for designing new molecules with improved affinity and specificity. mdpi.com

Table 1: Representative Interactions Identified in Docking Studies of Pyridine-Based Inhibitors

Interaction Type Interacting Ligand Moiety Key Protein Residues (Example: ROCK1) Reference
Hydrogen Bond Pyridine Nitrogen M156 (Hinge Loop) nih.gov
Hydrogen Bond Amide Group K105 (Catalytic Lysine) nih.gov
Hydrophobic Interactions Cyclohexane (B81311)/Phenyl Ring Ile10, Val14, Ala25 nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Recognition and Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. utupub.fi MD simulations are crucial for validating the binding poses predicted by docking and for understanding the dynamic nature of ligand-target recognition. nih.govnih.gov

An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. semanticscholar.org For complexes involving this compound analogs, MD simulations are used to monitor the stability of key interactions identified in docking studies. nih.govnih.gov The analysis of root-mean-square deviation (RMSD) throughout the simulation indicates the structural stability of the complex, while the root-mean-square fluctuation (RMSF) reveals the flexibility of individual amino acid residues. semanticscholar.org These simulations have confirmed that critical hydrogen bonds and hydrophobic interactions are maintained over time, ensuring stable binding of the inhibitor. nih.gov Furthermore, MD can reveal the role of water molecules in mediating protein-ligand interactions and can generate multiple protein conformations for more advanced ensemble docking approaches. utupub.fi

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govderpharmachemica.com These models are valuable for predicting the activity of novel compounds and for understanding which structural features are most important for biological function. For classes of inhibitors including pyridine-carboxamide scaffolds, 3D-QSAR approaches like CoMFA and CoMSIA are particularly powerful. nih.govresearchgate.net

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. nih.govnih.gov The process involves aligning a set of molecules with known activities and placing them in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom are calculated. mdpi.com These values are then used as independent variables in a partial least squares (PLS) regression analysis to build a predictive model. nih.gov

For series of related kinase inhibitors, CoMFA models have demonstrated high statistical significance, with cross-validated q² values often exceeding 0.70 and conventional r² values greater than 0.90. nih.govnih.gov The output of a CoMFA study includes 3D contour maps that visualize regions where changes in steric bulk or electrostatic properties are predicted to enhance or diminish biological activity. nih.gov These maps provide intuitive guidance for medicinal chemists to design new derivatives with improved potency. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov CoMSIA uses a Gaussian function to calculate the similarity indices at each grid point, which avoids the steep potential changes and arbitrary cutoffs associated with CoMFA fields. mdpi.com

CoMSIA models for related inhibitors have also shown robust predictive power, yielding statistically significant q² and r² values. nih.govnih.gov The resulting contour maps from CoMSIA provide a more detailed and interpretable picture of the structure-activity relationship by differentiating between various types of physicochemical interactions. mdpi.com For example, a CoMSIA map might indicate a specific region where adding a hydrogen bond donor group is favorable for activity, offering precise direction for molecular modification. nih.gov

Table 2: Example Statistical Validation of 3D-QSAR Models for a Series of ROCK1 Inhibitors

Model q² (Cross-validated r²) r² (Non-cross-validated r²) pred_r² (External validation) ONC (Optimum No. of Components) Field Contributions Reference
CoMFA 0.774 0.965 0.703 6 Steric: 67.7%, Electrostatic: 32.3% nih.govmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and energetic properties of molecules with high accuracy. researchgate.net For this compound, DFT calculations can be employed to determine its most stable conformation (lowest energy state), analyze the distribution of electron density, and calculate properties like proton affinities and intramolecular hydrogen bonding potential. researchgate.net

By optimizing the molecular geometry, DFT can provide insights into the preferred spatial arrangement of the pyridine and cyclohexanecarboxamide moieties. researchgate.net This information is critical for ensuring that the conformation used in docking and QSAR studies is energetically favorable. Furthermore, DFT calculations can elucidate the electronic properties that govern intermolecular interactions, such as the location of nucleophilic and electrophilic sites, which helps in understanding the compound's reactivity and binding mechanism at a fundamental level. researchgate.net

Free Energy Calculation Methods (e.g., MMPBSA) for Binding Affinity Estimation

Estimating the binding free energy of a ligand to its target is a central goal in drug design. nih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used "end-point" technique that calculates the binding free energy from snapshots of an MD simulation trajectory. nih.govlu.se It offers a balance between computational cost and accuracy, making it more rigorous than docking scores but less intensive than alchemical free energy methods. nih.gov

The MM/PBSA method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanics gas-phase energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (-TΔS) upon ligand binding. nih.govnih.gov The solvation energy is further divided into polar and non-polar components, calculated using the Poisson-Boltzmann (or Generalized Born) model and the solvent-accessible surface area (SASA), respectively. frontiersin.org For related kinase inhibitors, MM/PBSA calculations have shown that binding is driven primarily by favorable van der Waals and electrostatic energy terms. nih.gov These calculations can effectively rank compounds by their binding affinities and identify the key energy contributions that stabilize the ligand-protein complex. nih.govfrontiersin.org

Advanced Structural Characterization and Solid State Analysis of N Pyridin 4 Yl Cyclohexanecarboxamide Analogues

Single-Crystal X-ray Diffraction Analysis of Related Cyclohexanecarboxamide (B73365) Structures

Single-crystal X-ray diffraction is a premier technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. rsc.org Analysis of cyclohexanecarboxamide derivatives provides precise data on unit cell dimensions, space group symmetry, and molecular geometry. This information is foundational for understanding the structure-property relationships of these compounds.

Several analogues containing the cyclohexanecarboxamide moiety have been characterized using this method. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide crystallizes in the triclinic space group Pī. nih.govnih.gov Another related compound, N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide, adopts the monoclinic space group P21/n. researchgate.net The crystallographic parameters for these and other related structures reveal the diversity of packing arrangements possible for this class of compounds.

Below is a summary of crystallographic data for selected N-substituted cyclohexanecarboxamide analogues.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamideC₁₈H₂₀N₂OSTriclinic6.992111.00212.38199.38 nih.govnih.gov
N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamideC₁₄H₁₇ClN₂OSMonoclinicP21/n5.238517.90215.02190.86 researchgate.net
N-(4-methoxyphenyl)picolinamideC₁₃H₁₂N₂O₂MonoclinicP21/n---- nih.gov
2-pyridinecarboxamideC₆H₆N₂OMonoclinicP21/n5.20747.100416.2531100.26 researchgate.net

Note: These compounds are pyridyl-amide analogues, included for comparative analysis of the pyridyl group's role in crystal packing.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., hydrogen bonding patterns, C-H...π interactions)

The supramolecular assembly of molecules in the crystalline state is directed by a variety of non-covalent interactions. In N-(pyridin-4-yl)cyclohexanecarboxamide analogues, hydrogen bonding is a dominant force, complemented by weaker interactions such as C-H...π and van der Waals forces. nih.govnih.gov

The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine (B92270) ring provides an additional hydrogen bond acceptor site at its nitrogen atom. scirp.org This versatility allows for the formation of robust and predictable hydrogen bonding patterns, known as supramolecular synthons. A common motif in amide-containing structures is the R²₂(8) graph set, where two molecules form a centrosymmetric dimer via a pair of N-H···O hydrogen bonds. nih.govresearchgate.net In pyridyl-amides, interactions involving the pyridine nitrogen (N-H···N or C-H···N) are also prevalent, leading to the formation of chains or more complex networks. researchgate.netresearchgate.net

For example, in the crystal structure of trans-tetrakis{N-(adamantan-1-yl)pyridine-4-carboxamide}dichloridomanganese(II), intermolecular N—H···O hydrogen bonds link the molecular units into one-dimensional chains. nih.gov Similarly, the crystal packing of 2-pyridinecarboxamide is governed by N-H···O interactions that generate infinite one-dimensional chains. researchgate.net

Weak C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, also play a significant role in stabilizing the crystal packing. researchgate.netmdpi.com These interactions are often observed between the aliphatic C-H groups of the cyclohexane (B81311) ring and the aromatic pyridyl ring of an adjacent molecule, or between two pyridyl rings in an offset stacked arrangement. acs.org

Table of Hydrogen Bond Geometries in an Analogous Structure

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Ref.
N-H···O 0.86 2.18 3.024 168 nih.gov

Conformational Analysis of the Cyclohexane Ring and Amide Bond in the Crystalline State

The amide bond (C-N) typically exhibits a high degree of planar character due to resonance. The relative orientation of the pyridine and cyclohexane moieties is defined by the torsion angles around the C-C and C-N bonds of the carboxamide linker. In analogous N-aryl amide structures, the dihedral angle between the aryl ring and the amide plane can vary. For instance, in N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene (B151609) rings is 14.25°. nih.gov This slight twist from full planarity is common and arises from a balance between conjugative effects, which favor planarity, and steric hindrance, which can force the rings out of plane. The conformation around the amide bond itself is predominantly trans, which is sterically favored over the cis arrangement.

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.orgscirp.org By mapping properties onto this surface, one can deconstruct the crystal packing into the relative contributions of different types of atomic contacts.

For molecules like this compound analogues, Hirshfeld analysis typically reveals that H···H contacts account for the largest portion of the surface area, indicative of the importance of van der Waals interactions. researchgate.netnih.gov Contacts involving heteroatoms, such as O···H/H···O and N···H/H···N, correspond directly to hydrogen bonds and appear as distinct "spikes" on the 2D fingerprint plots derived from the surface. C···H/H···C contacts often signify the presence of C-H···π interactions. nih.govnih.gov

The quantitative breakdown of these interactions provides a holistic view of the forces governing the crystal packing.

Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Amide Structures

Contact Type N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide (%) researchgate.net 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one (%) nih.gov N-(4-methoxyphenyl)picolinamide (%) nih.gov
H···H 49.0 36.2 47.0
H···C/C···H 12.5 20.9 22.0
H···O/O···H - 17.8 -
H···S/S···H 10.0 - -
H···N/N···H - 12.2 -

Concluding Perspectives and Future Academic Research Directions

Synthesis of Novel N-(pyridin-4-yl)cyclohexanecarboxamide Analogues with Tuned Properties

The synthesis of novel analogues of this compound is a key area for future investigation, aiming to modulate the physicochemical and pharmacological properties of this scaffold. Building on established synthetic routes for compounds like Y-27632, which involve the coupling of a cyclohexanecarboxylic acid derivative with 4-aminopyridine (B3432731), new synthetic strategies can be employed to introduce diverse functionalities.

Future synthetic efforts are likely to focus on several key areas of modification:

Cyclohexyl Ring Substitutions: The introduction of various substituents on the cyclohexyl ring can significantly impact the molecule's conformation and its interaction with target proteins. Research into analogues with different alkyl, aryl, or functional groups at various positions on the cyclohexyl ring could lead to improved potency and selectivity. For instance, the stereochemistry of substituents, as seen in the 4-(1-aminoalkyl) derivatives, has been shown to be critical for bioactivity. researchgate.netnih.gov

Pyridine (B92270) Ring Modifications: Alterations to the pyridine moiety, such as the introduction of electron-donating or electron-withdrawing groups, can influence the electronic properties of the molecule and its ability to form key interactions, like hydrogen bonds, with biological targets.

Amide Linker Isosteres: Replacing the central amide bond with bioisosteres could enhance metabolic stability and bioavailability. Exploring different linker chemistries may also provide novel intellectual property.

A generalized synthetic approach for creating a library of this compound analogues is outlined below. This involves the activation of a substituted cyclohexanecarboxylic acid, followed by its reaction with a substituted 4-aminopyridine.

StepDescriptionReagents and Conditions
1Carboxylic Acid Activation A substituted cyclohexanecarboxylic acid is treated with a coupling agent to form a more reactive intermediate.
2Amide Bond Formation The activated carboxylic acid is then reacted with a substituted 4-aminopyridine to form the desired this compound analogue.

Exploration of Alternative Biological Targets for the Cyclohexanecarboxamide (B73365) Scaffold

While the this compound scaffold is most famously associated with the inhibition of Rho kinase (ROCK), its structural features suggest that it may interact with a broader range of biological targets. Future research should actively explore these alternative applications to unlock the full therapeutic potential of this chemical class.

Established Target: Rho Kinase (ROCK)

The primary and most studied biological target for this compound derivatives is the family of Rho-associated coiled-coil containing protein kinases (ROCK). These enzymes are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes. Inhibition of ROCK has shown therapeutic potential in a range of diseases, including hypertension, glaucoma, and neurological disorders. The well-known inhibitor Y-27632, a 4-(1-aminoethyl) derivative of this compound, has been instrumental in elucidating the roles of ROCK.

Potential Alternative Targets:

Other Kinases: The pyridine and carboxamide moieties are common features in many kinase inhibitors. High-throughput screening of this compound analogues against a panel of kinases could reveal novel inhibitory activities.

SHP2 Phosphatase: Recent studies have identified pyridine carboxamide derivatives as potent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), a critical regulator in oncology and immunology. This suggests that the this compound scaffold could be adapted to target this important phosphatase.

Antibacterial and Anti-inflammatory Agents: The pyridine-carboxamide motif is present in various compounds with demonstrated antibacterial and anti-inflammatory properties. researchgate.netnih.gov Exploration of this compound derivatives for these activities could lead to the development of new treatments for infectious and inflammatory diseases. For example, some pyridine-3-carboxamide (B1143946) analogs have shown efficacy against bacterial wilt in plants. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel this compound analogues can be significantly accelerated by the integration of advanced computational and experimental methodologies. These approaches provide valuable insights into the molecular interactions governing ligand-target binding and can help prioritize the synthesis of compounds with a higher probability of success.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding mode of this compound analogues within the active site of a target protein, such as ROCK. This allows for the in-silico evaluation of potential modifications and their impact on binding affinity.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies can establish a correlation between the three-dimensional properties of a series of molecules and their biological activity. This can help in identifying the key structural features that contribute to potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the nature of the intermolecular interactions over time.

Experimental Validation:

The predictions from computational models must be validated through rigorous experimental testing. This includes:

Synthesis of prioritized compounds.

In vitro biological assays to determine the potency and selectivity of the synthesized analogues against the intended target and a panel of off-targets.

Biophysical techniques such as X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of the ligand-protein complex, providing definitive evidence of the binding mode.

Development of Structure-Guided Design Principles for Enhanced Selectivity and Potency

A thorough understanding of the structure-activity relationships (SAR) for the this compound scaffold is crucial for the development of structure-guided design principles. These principles will enable the rational design of analogues with enhanced selectivity and potency for their intended biological targets.

Based on the existing literature for ROCK inhibitors, several key design principles can be inferred:

Molecular FeatureDesign Principle for Enhanced Potency and Selectivity
Pyridine Nitrogen The nitrogen atom in the pyridine ring is often involved in a key hydrogen bond interaction with the hinge region of the kinase active site. Maintaining this interaction is critical for high potency.
Cyclohexyl Ring Conformation The stereochemistry and substitution pattern of the cyclohexyl ring influence the overall shape of the molecule and its fit within the binding pocket. The trans-conformation of substituents on the cyclohexyl ring is often preferred for optimal activity in ROCK inhibitors.
Amide Group The amide linker plays a crucial role in orienting the pyridine and cyclohexyl moieties. It can also participate in hydrogen bonding interactions with the target protein.
Substituents on the Cyclohexyl Ring The addition of specific functional groups, such as the aminoethyl group in Y-27632, can lead to additional interactions with the target protein, significantly enhancing potency. The nature and position of these substituents are key determinants of selectivity against other kinases.

By systematically exploring the chemical space around the this compound scaffold and integrating computational and experimental data, a more comprehensive set of structure-guided design principles can be established. This will pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(pyridin-4-yl)cyclohexanecarboxamide and its derivatives?

  • Answer: The compound can be synthesized via copper-catalyzed alkylation of amides with secondary alkyl halides. For example, cyclohexanecarboxylic acid reacts with brominated alkyl precursors under catalytic CuI/ligand conditions, followed by purification via column chromatography (yields ~60–66%) . Alternative routes use cyclohexanecarbonyl chloride as a starting material for thiourea derivatives, enabling anti-microbial ligand synthesis .

Q. How is structural characterization of this compound performed?

  • Answer: Post-synthesis characterization includes:

  • 1H/13C NMR to confirm substituent positions (e.g., δ 5.08 ppm for pyridinyl protons) .
  • FT-IR for amide bond validation (C=O stretch ~1635 cm⁻¹) .
  • Mass spectrometry (EI-MS) to verify molecular weight (e.g., m/z 225.3 for C14H27NO) .
  • X-ray crystallography for derivatives (e.g., thiourea analogs) to resolve puckered ring conformations .

Advanced Research Questions

Q. How is this compound applied in Rho-associated kinase (ROCK) inhibition studies?

  • Answer: The compound (e.g., Y-27632 dihydrochloride) is a selective ROCK inhibitor used to study cancer signaling.

  • Experimental design : Treat colon cancer cells (e.g., HCoEpiC) with Y-27632 (10 µM in DMSO) to block GRPR-mediated RhoA activation. Validate via Western blot for phosphorylated MYPT1 .
  • Data interpretation : Reduced cell migration/invasion indicates ROCK pathway dependency .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Answer: Yields vary based on alkyl halide reactivity and catalytic conditions. For example:

  • 66% yield for N-(heptan-4-yl) analogs using CuI/neocuproine .
  • Lower yields (~50%) occur with sterically hindered halides. Optimization involves ligand screening (e.g., phenanthroline) or microwave-assisted heating .

Q. Can this compound serve as a precursor for PET radiotracers targeting serotonin receptors?

  • Answer: Structural analogs like 18F-FCWAY and 11C-WAY-100635 are used for 5-HT1A receptor quantification.

  • Methodological insight : Radiolabeling (e.g., 18F) at the cyclohexane or pyridinyl group requires halogen-exchange reactions under anhydrous conditions .
  • Validation : Compare binding affinity (Ki) via autoradiography in primate brains .

Q. How do solvent and pH conditions affect the compound’s stability in biological assays?

  • Answer :

  • Stability in DMSO : Store Y-27632 as 10 mM stock at -80°C; avoid freeze-thaw cycles to prevent degradation .
  • Aqueous buffers : Use neutral pH (7.4) to prevent hydrolysis of the carboxamide group. Monitor via HPLC for degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.